

Technical Monograph: 2-(2-Chloroethoxy)ethyl Acetate

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466

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Chemical Architecture, Synthesis Protocols, and Reactivity Profiling

Executive Summary

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) represents a specialized bifunctional building block in organic synthesis.^[1] Structurally, it is an esterified derivative of diethylene glycol monochlorohydrin. Its utility lies in its dual reactivity: the electrophilic alkyl chloride terminus allows for

displacement reactions, while the acetate group serves as a masked hydroxyl functionality (pro-alcohol).

This guide provides a rigorous technical analysis of the molecule, distinguishing it from common isomeric contaminants, and outlines a high-purity synthesis protocol designed for pharmaceutical research applications.^[1]

Chemical Identity & Structural Analysis^[2]^[3]

The "Isomer Trap": A Critical Distinction

In literature and procurement, this compound is frequently confused with Ethyl 2-(2-chloroethoxy)acetate (CAS 17229-14-0).^[1] The distinction is non-trivial as it alters the metabolic stability and reactivity profile of the molecule.

- Target Molecule (CAS 14258-40-3):

[1]

- Class: Acetate ester of a chlorinated ether.[1]
- Reactivity: Stable ester linkage; primary alkyl chloride.[1]

- Common Confusant (CAS 17229-14-0):

[1][2]

- Class: Ethyl ester of a chlorinated carboxylic acid.[1][2]
- Reactivity: Alpha-heteroatom substituted carbonyl (higher electrophilicity at the carbonyl).
[1]

Physicochemical Properties

The following data aggregates experimental values and computed descriptors for the target molecule (CAS 14258-40-3).

Property	Value	Context
Molecular Formula		
Molecular Weight	166.60 g/mol	
Boiling Point	223–228 °C	@ 760 mmHg (High boiling solvent)
Density	1.12 g/cm ³	Denser than water
Flash Point	–92–96 °C	Combustible
Solubility	DCM, EtOAc, MeOH	Limited solubility in water (lipophilic)
Refractive Index		Analytical purity check

Strategic Synthesis: Acetylation Protocol

While the compound can be synthesized via Fischer esterification (refluxing alcohol + acetic acid +

), that method often yields equilibrium mixtures requiring tedious distillation. The Acyl Chloride Method described below is preferred for research-grade purity (>98%) as it is irreversible and kinetically superior.

Reaction Logic

The synthesis involves the nucleophilic attack of 2-(2-chloroethoxy)ethanol on acetyl chloride in the presence of a base (Pyridine or Triethylamine) to scavenge the generated HCl.[\[1\]](#)

Reaction Equation:

Experimental Workflow (Step-by-Step)

Reagents:

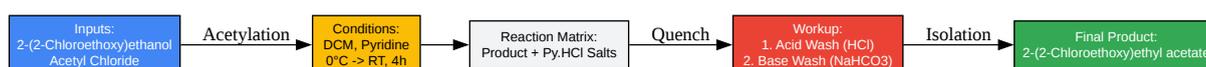
- 2-(2-Chloroethoxy)ethanol (1.0 equiv) [CAS: 628-89-7][\[1\]](#)[\[3\]](#)[\[4\]](#)
- Acetyl Chloride (1.2 equiv)
- Pyridine (1.5 equiv) or Triethylamine
- Dichloromethane (DCM) [Anhydrous]
- DMAP (4-Dimethylaminopyridine) [0.05 equiv, Catalyst]

Protocol:

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
- Solvation: Charge the flask with 2-(2-chloroethoxy)ethanol (e.g., 10.0 g) and Pyridine (1.5 equiv) in anhydrous DCM (100 mL). Cool to 0 °C in an ice bath.
- Addition: Dissolve Acetyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain $T < 5\text{ °C}$.

- Catalysis: Add catalytic DMAP. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
- Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes). The starting alcohol (lower) should disappear.
- Workup (Critical for Purity):
 - Quench with saturated solution.[1]
 - Wash organic layer with 1M HCl (2x) to remove excess pyridine.
 - Wash with saturated (to remove acetic acid traces) and Brine.
 - Dry over , filter, and concentrate in vacuo.
- Purification: The resulting oil is often sufficiently pure. If not, distill under reduced pressure (vacuum distillation required due to high BP).

Process Visualization



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Figure 1: Kinetic acetylation workflow for high-purity synthesis.

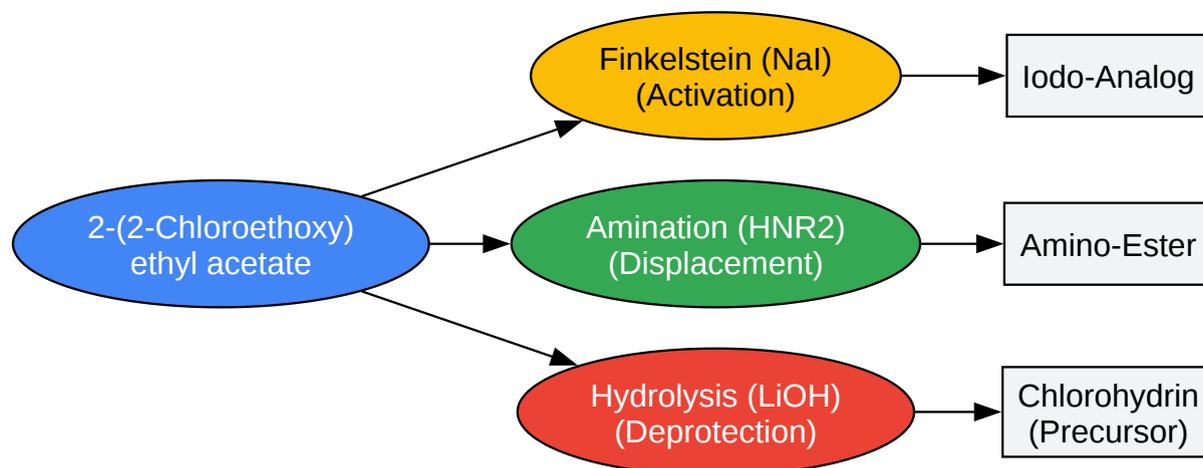
Reactivity & Applications

This molecule acts as a "masked" PEG-2 spacer.[1] The acetate group protects the terminal oxygen, while the chloride serves as a leaving group.

Functionalization Pathways[1]

- Finkelstein Reaction (): The chloride is a moderate leaving group. Treating with NaI in acetone converts it to the iodide, significantly increasing reactivity for subsequent alkylations.
- Amination: Reaction with secondary amines () displaces the chloride to form amino-ester precursors for pharmaceutical salts.
- Hydrolysis: Acidic or basic hydrolysis removes the acetate, revealing the alcohol. This is useful for "install-then-deprotect" strategies in linker chemistry.[1]

Mechanistic Diagram



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Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the molecule.[1]

Safety & Handling (E-E-A-T)

Hazard Classification: This compound is an alkylating agent.[1] While less volatile than lower alkyl halides, it poses specific risks.

- GHS Signal: WARNING/DANGER
- H-Statements:
 - H302: Harmful if swallowed.[1][2]
 - H315/H319: Causes skin and serious eye irritation.[2]
 - H341: Suspected of causing genetic defects (typical of halo-ethers).[1]

Handling Protocol:

- Containment: Always handle inside a fume hood.
- PPE: Nitrile gloves (double gloving recommended due to ether-like permeation properties) and safety goggles.[1]
- Decontamination: Spills should be treated with dilute ethanolic KOH (to hydrolyze the ester and displace the chloride) before disposal, although incineration is the standard disposal method.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, **2-(2-Chloroethoxy)ethyl acetate**. [1] Retrieved from [\[Link\]](#)
- Org. Synth. (1998). Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogous Chemistry). [1] Organic Syntheses, Coll. Vol. 9, p.15. Retrieved from [\[Link\]](#)

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Sources

- [1. 17229-14-0|Ethyl 2-\(2-chloroethoxy\)acetate|BLD Pharm \[bldpharm.com\]](#)
- [2. Ethyl 2-\(2-chloroethoxy\)acetate | C6H11ClO3 | CID 10964894 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook \[chemicalbook.com\]](#)
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